![molecular formula C13H13N9O B2485556 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034537-24-9](/img/structure/B2485556.png)

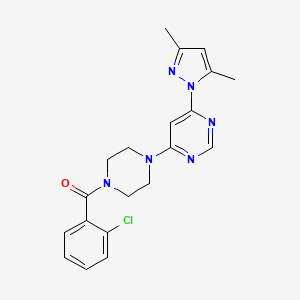

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

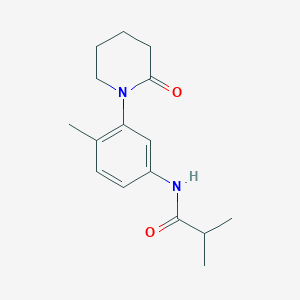

This compound is a complex organic molecule that contains several heterocyclic rings including pyrazole, oxadiazole, and pyrimidine . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

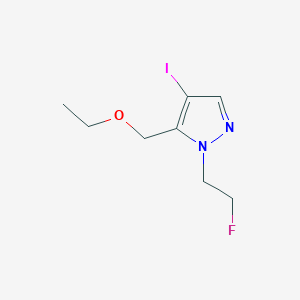

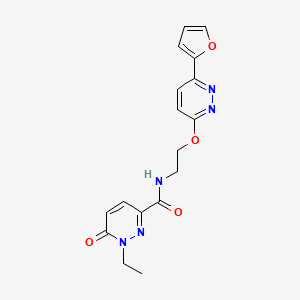

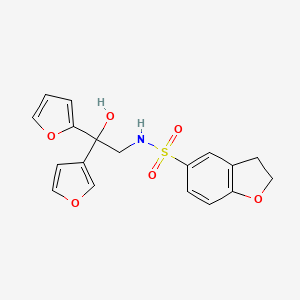

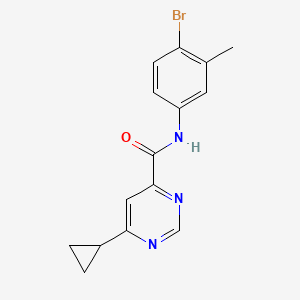

The synthesis of this compound or similar compounds often involves the use of 1-methyl-1H-pyrazole and 1H-pyrazolo[3,4-d]pyrimidin-4-amine as starting materials . The specific synthetic route can vary depending on the desired substitutions on the pyrazole and pyrimidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazole, oxadiazole, and pyrimidine rings . These rings are connected in a specific arrangement to form the overall structure of the compound.Chemical Reactions Analysis

This compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it has been reported to show good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 82.1038 and a molecular formula of C4H6N2 .Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds, such as our target molecule, exhibit significant antimicrobial potential. Researchers have found that derivatives of 1,3-diazole (the imidazole core) possess antibacterial, antimycobacterial, and antifungal properties . These compounds could play a crucial role in combating infectious diseases.

Enzymatic Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its enzymatic inhibitory activity. For instance, it has been tested against CDK2/cyclin A2, suggesting potential applications in cancer therapy or cell cycle regulation .

Drug Development

Imidazole derivatives serve as essential synthons in drug discovery. Their diverse chemical and biological properties make them valuable for designing novel drugs. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) .

Organic Synthesis

1-Methyl-1H-pyrazol-3-amine, a precursor to our compound, is an important intermediate in organic synthesis. It contributes to the creation of pharmaceuticals, agrochemicals, and dyestuffs .

Solvent-Free Synthesis

Efficient synthetic routes for related compounds have been explored. For instance, a solvent-free one-pot two-step synthesis yielded 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the versatility of imidazole-based chemistry .

Mechanism of Action

Target of Action

Many pyrazole and oxadiazole derivatives have been found to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Many similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Many similar compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Many similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Action Environment

The action of this compound, like that of many drugs, could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Future Directions

properties

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOPLWHKSJGJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)

![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)

![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)